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Compound of Interest

Compound Name: 1-Ethynyl-3,5-difluorobenzene

Cat. No.: B118628

1-Ethynyl-3,5-difluorobenzene is a substituted aromatic compound that has garnered
significant interest within the fields of medicinal chemistry, materials science, and synthetic
organic chemistry.[1] Its unique molecular architecture, combining a terminal alkyne with a
symmetrically difluorinated phenyl ring, imparts a valuable set of properties. The terminal
alkyne serves as a versatile functional handle for a variety of coupling reactions, most notably
copper-catalyzed azide-alkyne cycloadditions ("Click Chemistry") and palladium-catalyzed
cross-couplings like the Sonogashira reaction.[1]

The presence of two fluorine atoms at the meta positions of the benzene ring is a key design
element. Fluorine substitution is a well-established strategy in drug development to modulate
physicochemical properties such as lipophilicity, metabolic stability, and binding affinity by
altering the electronic nature of the aromatic ring.[2] This guide provides an in-depth
examination of the physical and chemical properties, synthesis, reactivity, and applications of 1-
Ethynyl-3,5-difluorobenzene, tailored for professionals in research and development.

Molecular Structure and Identification

The foundational step in utilizing any chemical reagent is a thorough understanding of its
structure and identifiers. 1-Ethynyl-3,5-difluorobenzene consists of a benzene ring
substituted with an ethynyl group (-C=CH) at position 1, and fluorine atoms at positions 3 and
5.

Caption: Molecular structure of 1-Ethynyl-3,5-difluorobenzene.
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Table 1: Key Identifiers and Physicochemical Properties

Property Value Source(s)

CAS Number 151361-87-4 [1][3]

Molecular Formula CsHaF2 [1][3]

Molecular Weight 138.11 g/mol [415]
Colorless to light orange/yellow

Appearance o [1][6]
clear liquid

Boiling Point 123-124 °C (lit.) [2]

Density 1.163 g/mL at 25 °C (lit.) [2]

Refractive Index (n20/D) 1.4910 (lit.) [2]
OTDGZDMGSFBZLI-

InChl Key [7]

UHFFFAOYSA-N

SMILES C#CC1=CC(=CC(=C1)F)F [7]

Spectroscopic Profile for Characterization

Empirical verification of the structure and purity is paramount. The following section details the
expected spectroscopic signatures for 1-Ethynyl-3,5-difluorobenzene.

e IH NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be
relatively simple. The acetylenic proton (-C=C-H) should appear as a singlet. The aromatic
protons will present as two distinct signals. The proton at C4 (para to the ethynyl group) will
appear as a triplet due to coupling with the two equivalent fluorine atoms. The two equivalent
protons at C2 and C6 (ortho to the ethynyl group) will appear as a doublet of doublets or a
multiplet due to coupling with the adjacent fluorine and the C4 proton.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals
for the two acetylenic carbons. The aromatic region will display four signals corresponding to
C1 (ipso-ethynyl), C2/C6, C3/C5 (ipso-fluoro), and C4. The carbons attached to fluorine
(C3/C5) will exhibit strong coupling (large J-value), appearing as a doublet.
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e F NMR (Fluorine-19 Nuclear Magnetic Resonance): This spectrum should show a single
resonance, as both fluorine atoms are chemically equivalent. This signal will likely appear as
a triplet due to coupling with the two neighboring aromatic protons (at C4 and C2/C6
respectively, though the meta-coupling might be small).

IR (Infrared) Spectroscopy: Key vibrational modes are crucial for functional group
identification.

o =C-H stretch: A sharp, strong band is expected around 3300 cm~1.
o -C=C- stretch: A weaker band around 2100-2200 cm~1.

o C-F stretch: Strong absorptions in the 1100-1300 cm~1 region.

o Aromatic C=C stretch: Bands in the 1400-1600 cm~1 region.

o Mass Spectrometry (MS): The molecular ion peak (M+*) should be observed at m/z = 138.11,
corresponding to the molecular weight.

Synthesis and Purification Protocol

1-Ethynyl-3,5-difluorobenzene is typically synthesized via a Sonogashira coupling reaction. A
common and reliable precursor is 1-bromo-3,5-difluorobenzene. The following protocol outlines
a standard laboratory procedure.

Causality Behind Experimental Choices:

e Precursor: 1-Bromo-3,5-difluorobenzene is chosen as it is commercially available and the C-
Br bond is readily activated by palladium catalysts for cross-coupling.[8]

o Acetylene Source: (Trimethylsilyl)acetylene is used as the acetylene source. The TMS group
protects the acidic acetylenic proton, preventing self-coupling (Glaser coupling) under the
reaction conditions. This TMS group is easily removed in a subsequent step.

o Catalyst System: A combination of a Palladium(0) source (like Pd(PPhs)4 or generated in situ
from PdCIz(PPhs)z2) and a Copper(l) co-catalyst (Cul) is standard for the Sonogashira
reaction. Palladium facilitates the oxidative addition/reductive elimination cycle, while
copper(l) is believed to form a copper acetylide intermediate, accelerating the process.
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» Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA),
is required to neutralize the HBr generated during the reaction and to serve as the solvent.

Part 1: Sonogashira Coupling

1. Combine 1-bromo-3,5-difluorobenzene,
(trimethylsilyl)acetylene, Pd catalyst,
Cul, and amine solvent in a flask.

Y

2. Degas the mixture (e.g., N2 sparging)
to remove oxygen.

\

3. Heat the reaction mixture

(e.g., 50-70 °C) and monitor
by TLC/GC-MS.

Y

4. Workup: Filter catalyst,
remove solvent, and extract
with organic solvent.

A4

Intermediate Product:
(3,5-Difluorophenylethynyl)trimethylsilane

Part 2: DeProtection
Y

5. Dissolve crude intermediate
in a solvent like methanol or THF.

A4

6. Add a base (e.g., K2COs or TBAF)
to cleave the TMS group.

A4

7. Stir at room temperature and
monitor by TLC.

\

8. Workup: Neutralize, extract,
dry, and concentrate.

Part 3: Pyrification

9. Purify the crude product via
column chromatography or distillation.

A4

Final Product:
1-Ethynyl-3,5-difluorobenzene
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Caption: General workflow for the synthesis of 1-Ethynyl-3,5-difluorobenzene.
Detailed Experimental Protocol:

o Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir
bar and a reflux condenser under a nitrogen atmosphere, add 1-bromo-3,5-difluorobenzene
(1.0 eq), PdCI2(PPhs)2 (0.02 eq), and Cul (0.04 eq).

o Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous
triethylamine (approx. 3-4 mL per mmol of bromide) via syringe, followed by
(trimethylsilyl)acetylene (1.2 eq).

¢ Reaction: Heat the mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by
thin-layer chromatography (TLC) or GC-MS until the starting bromide is consumed.

o Workup and Isolation of Intermediate: Cool the reaction to room temperature. Dilute with
diethyl ether and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate
under reduced pressure. The resulting crude (3,5-difluorophenylethynyl)trimethylsilane can
often be used directly in the next step.

o Deprotection: Dissolve the crude intermediate in methanol (approx. 5 mL per mmol). Add
potassium carbonate (2.0 eq) and stir at room temperature for 1-3 hours, monitoring by TLC.

o Final Workup and Purification: Once the deprotection is complete, remove the methanol
under reduced pressure. Add water and extract the product with diethyl ether (3x). Combine
the organic layers, wash with brine, dry over anhydrous MgSOea4, filter, and concentrate.
Purify the resulting crude liquid by silica gel column chromatography (eluting with a
hexane/ethyl acetate gradient) or by vacuum distillation to yield pure 1-ethynyl-3,5-
difluorobenzene.

 Validation: Confirm the identity and purity of the final product using NMR and MS, as
described in Section 2.0.

Chemical Reactivity and Synthetic Applications
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The utility of 1-ethynyl-3,5-difluorobenzene stems from the predictable and high-yielding
reactivity of its terminal alkyne. The electron-withdrawing nature of the difluorinated ring can
also influence the acidity of the acetylenic proton and the reactivity of the aromatic ring itself.

1-Ethynyl-3,5-difluoro@

Sonogashira Coupling Azide-Alkyne Cycloaddition Deprotonation / Metalation
(+ R-X, Pd/Cu cat.) (+ R-Ns, Cu(l) cat.) (+ n-BuLi)

Internal Alkyne . . .
(Ar-C=C-R) 1,4-Disubstituted Triazole

Lithium Acetylide
(Ar-C=C-Li)

Click to download full resolution via product page

Caption: Key reaction pathways for 1-Ethynyl-3,5-difluorobenzene.

e Sonogashira Coupling: As a terminal alkyne, it can be coupled with various aryl or vinyl
halides to synthesize more complex internal alkynes. This is a cornerstone reaction in the
construction of rigid molecular scaffolds and conjugated systems for materials science.

o Azide-Alkyne "Click” Chemistry: The compound is an ideal substrate for the copper(l)-
catalyzed reaction with organic azides to regioselectively form 1,4-disubstituted 1,2,3-
triazoles. This reaction is prized in drug discovery and chemical biology for its high efficiency,
mild conditions, and biocompatibility. The resulting triazole ring is a stable bioisostere for
amide bonds.

o Metalation: The terminal alkyne proton is acidic and can be removed by a strong base like n-
butyllithium to form a lithium acetylide. This nucleophilic species can then be used to attack
various electrophiles (e.g., aldehydes, ketones, alkyl halides), enabling C-C bond formation.

¢ Nucleophilic Aromatic Substitution (SNAr): While the fluorine atoms are relatively unreactive
compared to those on more electron-deficient rings (e.g., dinitrofluorobenzene), under
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forcing conditions, they could potentially undergo SNAr reactions.[9]
Its applications are diverse, serving as a key building block in:

o Pharmaceuticals: Used to introduce the fluorophenyl moiety into potential drug candidates,
enhancing metabolic stability and modulating binding interactions.[1]

o Agrochemicals: Incorporated into pesticides and herbicides to fine-tune their activity and
properties.[1][10]

o Materials Science: Employed in the synthesis of polymers and organic electronic materials,
such as for OLEDs, where the fluorine substituents can improve thermal and chemical
stability.[1]

e Molecular Probes: Used in oligonucleotide synthesis, where its inclusion can enhance the
melting temperature of duplexes compared to other analogs, indicating its potential for
unique nucleotide interactions.[2]

Safety, Handling, and Storage
Proper handling is essential due to the compound's hazardous properties.

o Hazards: 1-Ethynyl-3,5-difluorobenzene is classified as a flammable liquid and vapor
(H226).[4][5][6] It can cause skin irritation (H315), serious eye irritation (H319), and may
cause respiratory irritation (H335).[4][5]

e Precautions:

[¢]

Keep away from heat, sparks, open flames, and hot surfaces.[6][11]

Use in a well-ventilated area or under a chemical fume hood.

[¢]

o

Wear appropriate Personal Protective Equipment (PPE), including safety goggles,
chemical-resistant gloves, and a lab coat.[4][5]

o

Ground and bond containers and receiving equipment to prevent static discharge.[6][11]
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» Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][11]
Recommended storage temperature is often between 2-8 °C.[1]

Conclusion

1-Ethynyl-3,5-difluorobenzene is a high-value synthetic building block whose utility is derived
from the synergistic combination of a reactive terminal alkyne and the modulating effects of
meta-difluoro substitution. Its predictable reactivity in key transformations like Sonogashira
couplings and click chemistry makes it an indispensable tool for medicinal chemists creating
new therapeutic agents and for materials scientists designing novel functional materials. A
comprehensive understanding of its properties, synthesis, and handling, as outlined in this
guide, is critical for its effective and safe application in advanced research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: The Strategic Importance of a Fluorinated
Alkyne Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118628#physical-and-chemical-properties-of-1-
ethynyl-3-5-difluorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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